Purine, 2,6-diamino-, sulfate, hydrate
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Overview
Description
Purine, 2,6-diamino-, sulfate, hydrate is a chemical compound with the molecular formula C10H16N12O5S and a molecular weight of 416.376 . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Purine, 2,6-diamino-, sulfate, hydrate can be synthesized through several methods. One common method involves the reaction of 2,6-diaminopurine with sulfuric acid, followed by crystallization from water to obtain the hydrate form . The reaction conditions typically include controlled temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization and filtration to achieve the desired quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: Purine, 2,6-diamino-, sulfate, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur with halogenating agents, resulting in the replacement of amino groups with halogen atoms.
Major Products Formed: The major products formed from these reactions include various derivatives of purine, such as 2,6-diamino-8-hydroxypurine and halogenated purines .
Scientific Research Applications
Purine, 2,6-diamino-, sulfate, hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of purine, 2,6-diamino-, sulfate, hydrate involves its interaction with nucleic acids and enzymes. It acts as a substrate for enzymes such as xanthine oxidase, leading to the formation of oxidized derivatives . These interactions can affect the stability and function of nucleic acids, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
2,6-Diaminopurine: A closely related compound with similar chemical properties and applications.
Adenine: Another purine derivative that plays a key role in the structure of DNA and RNA.
Guanine: A purine base found in nucleic acids, similar in structure to 2,6-diaminopurine.
Uniqueness: Purine, 2,6-diamino-, sulfate, hydrate is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions and interact with nucleic acids in a way that other purine derivatives may not. Its sulfate and hydrate forms also contribute to its unique properties and applications in various scientific fields .
Properties
IUPAC Name |
7H-purine-2,6-diamine;sulfuric acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H6N6.H2O4S.H2O/c2*6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4;/h2*1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCSVCLBFWLFTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)N.C1=NC2=NC(=NC(=C2N1)N)N.O.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N12O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333698 |
Source
|
Record name | Sulfuric acid--7H-purine-2,6-diamine--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116295-72-8 |
Source
|
Record name | Sulfuric acid--7H-purine-2,6-diamine--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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